1,1,1-Trifluoro-4-iodobutane
Overview
Description
1,1,1-Trifluoro-4-iodobutane is an organic compound with the molecular formula C4H6F3I. It is a colorless to light yellow liquid that is sensitive to light and can irritate the skin and eyes . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
1,1,1-Trifluoro-4-iodobutane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1-trifluorobutane with iodine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to meet commercial standards.
Chemical Reactions Analysis
1,1,1-Trifluoro-4-iodobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include bases, acids, and other nucleophiles.
Major Products: Depending on the reaction, products can include substituted butanes, alcohols, and other derivatives.
Scientific Research Applications
1,1,1-Trifluoro-4-iodobutane is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research includes its potential use in developing pharmaceuticals with anti-inflammatory properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-iodobutane involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. These interactions are crucial for its applications in medicinal chemistry and biological research .
Comparison with Similar Compounds
1,1,1-Trifluoro-4-iodobutane can be compared with other similar compounds such as:
- 1,1,1-Trifluoro-3-iodobutane
- 1,1,1-Trifluoro-2-iodobutane
- 1,1,1-Trifluoro-4-chlorobutane
These compounds share similar fluorinated structures but differ in the position and type of halogen atoms. The unique properties of this compound, such as its reactivity and stability, make it distinct and valuable for specific research applications .
Properties
IUPAC Name |
1,1,1-trifluoro-4-iodobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3I/c5-4(6,7)2-1-3-8/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDGACQEAYKNOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379443 | |
Record name | 1,1,1-Trifluoro-4-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461-17-6 | |
Record name | 1,1,1-Trifluoro-4-iodobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trifluoro-4-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the atmospheric fate of 1,1,1-Trifluoro-4-iodobutane?
A1: The research article "Experimental estimation of the atmospheric lifetimes of CF2HI, CF3CH2I, CF3(CH2)2I and CF3(CH2)3I with removal via the sunlight photolysis and the reactions with NO3" [] investigates the atmospheric lifetime of several iodinated compounds, including this compound (CF3(CH2)3I). The study focuses on two main removal processes in the atmosphere:
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